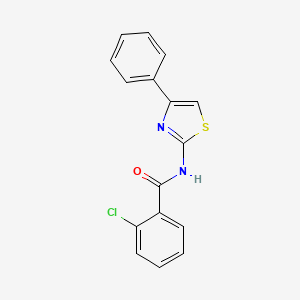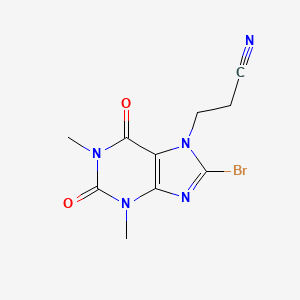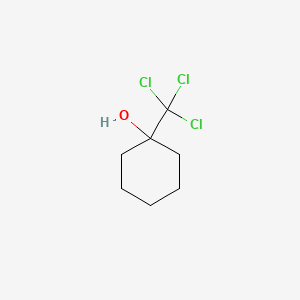
2-Propen-1-one, 1-(4-nitrophenyl)-3-(3-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propen-1-one, 1-(4-nitrophenyl)-3-(3-pyridinyl)- is a chemical compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This particular compound features a nitrophenyl group and a pyridinyl group, making it a unique and interesting subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(4-nitrophenyl)-3-(3-pyridinyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-nitrobenzaldehyde and 3-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Propen-1-one, 1-(4-nitrophenyl)-3-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chalcones depending on the nucleophile used.
科学的研究の応用
2-Propen-1-one, 1-(4-nitrophenyl)-3-(3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of 2-Propen-1-one, 1-(4-nitrophenyl)-3-(3-pyridinyl)- is largely dependent on its ability to interact with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. The nitro group and pyridinyl ring play crucial roles in its reactivity and interaction with molecular targets.
類似化合物との比較
Similar Compounds
2-Propen-1-one, 1-(4-nitrophenyl)-3-phenyl-: Similar structure but lacks the pyridinyl group.
2-Propen-1-one, 1-(4-methoxyphenyl)-3-(3-pyridinyl)-: Similar structure but has a methoxy group instead of a nitro group.
2-Propen-1-one, 1-(4-chlorophenyl)-3-(3-pyridinyl)-: Similar structure but has a chloro group instead of a nitro group.
Uniqueness
The presence of both the nitrophenyl and pyridinyl groups in 2-Propen-1-one, 1-(4-nitrophenyl)-3-(3-pyridinyl)- makes it unique compared to other chalcones. These functional groups contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various research applications.
特性
CAS番号 |
64908-82-3 |
|---|---|
分子式 |
C14H10N2O3 |
分子量 |
254.24 g/mol |
IUPAC名 |
1-(4-nitrophenyl)-3-pyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H10N2O3/c17-14(8-3-11-2-1-9-15-10-11)12-4-6-13(7-5-12)16(18)19/h1-10H |
InChIキー |
WLZFHTNWGNZEBU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}acetamide](/img/structure/B11961200.png)






![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11961227.png)


![(3Z)-1-(4-chlorobenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11961251.png)
